Physicochemical Profiling and Medicinal Utility of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CAS 1094107-96-6)
Physicochemical Profiling and Medicinal Utility of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CAS 1094107-96-6)
Executive Summary
In the landscape of modern drug discovery, heterocyclic scaffolds containing both nitrogen and sulfur atoms are highly privileged due to their dynamic pharmacological profiles[1][2]. Among these, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CAS 1094107-96-6) stands out as a highly versatile, bifunctional building block. Featuring a redox-active thioether, a stable lactam (3-oxo) moiety, and a functionalizable carboxylic acid at the C-7 position, this compound serves as an ideal starting point for the synthesis of complex libraries targeting kinases, calcium channels, and oxidative stress pathways[1][3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural functionalization strategies, and self-validating experimental protocols necessary for leveraging this scaffold in early-stage pharmaceutical development.
Physicochemical Architecture and Drug-Likeness
Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in biological systems and optimizing its formulation. CAS 1094107-96-6 exhibits properties that align perfectly with Lipinski’s Rule of Five, making it an exceptional candidate for oral drug development[3].
Quantitative Data Summary
| Property | Value | Scientific Implication in Drug Design |
| Molecular Weight | 209.22 g/mol | High ligand efficiency (LE); leaves ample molecular weight budget (<500 Da) for downstream derivatization[3]. |
| XLogP3 | 0.9 | High hydrophilicity. Ensures excellent aqueous solubility, minimizing the need for complex early-stage excipients[3]. |
| TPSA | 91.7 Ų | Optimal for gastrointestinal absorption while restricting passive blood-brain barrier (BBB) penetration, ideal for peripheral targets[3]. |
| Monoisotopic Mass | 209.01466 Da | Provides a highly precise target for High-Resolution Mass Spectrometry (HRMS) validation[3][4]. |
| CCS ([M+H]+) | 139.7 Ų | Baseline Collision Cross Section metric for distinguishing structural isomers using Ion Mobility-Mass Spectrometry (IM-MS)[4]. |
Causality in Property Design: The Topological Polar Surface Area (TPSA) of 91.7 Ų is a critical feature. In drug design, a TPSA > 90 Ų significantly reduces the likelihood of passive diffusion into the central nervous system (CNS). If the goal is to develop peripheral anti-inflammatory or cardiovascular agents—common applications for 1,4-benzothiazines[1]—this intrinsic property mitigates off-target CNS toxicity before derivatization even begins.
Synthetic Versatility and Library Generation
The true value of CAS 1094107-96-6 lies in its orthogonal reactivity. The C-7 carboxylic acid can be subjected to standard peptide coupling chemistries, while the N-4 position of the lactam can be selectively alkylated under basic conditions[5].
Because the electron-withdrawing nature of the benzothiazine core can slightly deactivate the C-7 carboxylic acid, highly efficient coupling reagents (e.g., HATU) are recommended to prevent poor yields and ensure rapid conversion during high-throughput library synthesis.
Synthetic functionalization pathways for CAS 1094107-96-6 in drug discovery.
Pharmacological Mechanisms of the 1,4-Benzothiazine Scaffold
Derivatives of the 1,4-benzothiazine nucleus exhibit a broad spectrum of biological activities, most notably acting as calcium channel antagonists, aldose reductase inhibitors, and potent antioxidants[1][2].
The pharmacological efficacy is often driven by two distinct mechanisms:
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Pharmacophore Fit: The spatial arrangement of the heteroatoms mimics endogenous ligands, allowing competitive inhibition at kinase or reductase active sites[1].
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Redox Modulation: The sulfur atom within the thiazine ring can undergo reversible S-oxidation, allowing the molecule to act as a direct scavenger of reactive oxygen species (ROS), thereby conferring potent cellular protection in inflammatory models[2].
Pharmacological mechanisms of 1,4-benzothiazine derivatives via redox and enzyme modulation.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must include an internal validation mechanism. The following workflows are designed to prevent false positives in downstream biological assays by confirming structural identity and purity.
Protocol A: High-Throughput Amide Derivatization (Library Synthesis)
Objective: Synthesize C-7 amide derivatives without compromising the lactam core.
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Activation: Dissolve 1.0 eq of CAS 1094107-96-6 in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: DMF is required due to the poor solubility of the lactam moiety in non-polar solvents. HATU rapidly forms an active HOAt ester, while DIPEA (a non-nucleophilic base) drives the reaction without competing for the activated electrophile.
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Coupling: Add 1.5 eq of the target primary or secondary amine. Stir at room temperature for 2–4 hours under an inert atmosphere.
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Quenching & Purification: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate, wash the organic layer with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: LC-IM-MS/MS Isomeric Validation
Objective: Validate the identity of the synthesized compound and differentiate it from regioisomers (e.g., 5-carboxylic acid variants) using Collision Cross Section (CCS) profiling[4].
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Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, ensuring robust ionization to the [M+H]+ state (m/z ~210.02) required for positive-ion mode detection[4].
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Separation: Inject 2 µL onto a C18 UPLC column using a gradient of 5% to 95% Acetonitrile over 10 minutes.
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Ion Mobility Validation: Measure the drift time of the [M+H]+ ion. Calibrate against polyalanine standards to calculate the CCS. A measured CCS matching the predicted ~139.7 Ų confirms the C-7 isomer[4], validating the structural integrity of the batch prior to biological screening.
Safety, Handling, and Hazard Mitigation
When handling CAS 1094107-96-6, strict adherence to laboratory safety protocols is required. The compound is classified under the following GHS hazard statements[3][6]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Mitigation Strategy: Weighing and transfer must be conducted within a Class II biological safety cabinet or a localized exhaust ventilation hood to prevent inhalation of fine particulates. Nitrile gloves and splash-proof safety goggles are mandatory[3].
References
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National Center for Biotechnology Information (PubChem). "3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CID 68475223)." PubChem Database. URL:[Link]
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Fringuelli, R., et al. "Role of 1,4-benzothiazine derivatives in medicinal chemistry." Mini Reviews in Medicinal Chemistry, 2005 Dec;5(12):1061-73. URL:[Link]
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Gupta, S., et al. "1,4-Benzothiazines-A Biologically Attractive Scaffold." Current Organic Chemistry / PubMed, 2018. URL:[Link]
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Université du Luxembourg (PubChemLite). "1094107-96-6 (C9H7NO3S) Collision Cross Section Data." CCSbase Integration. URL:[Link]
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European Chemicals Agency (ECHA). "Hazard Classifications and REACH registrations for 1,4-benzothiazine derivatives." ECHA CHEM Database. URL: [Link]
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ACS Combinatorial Science. "Solid-Phase Syntheses of Heterocycles Containing the 2-Aminothiophenol Moiety." American Chemical Society, 2000. URL:[Link]
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